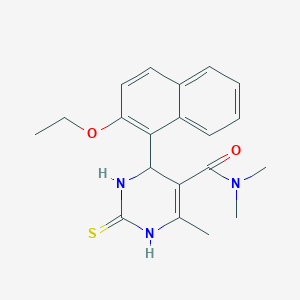

![molecular formula C21H18N2OS B4007516 2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4007516.png)

2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

説明

Quinazolinones are a class of heterocyclic organic compounds that have attracted considerable attention due to their diverse pharmacological activities, including hypolipidemic, analgesic, anti-inflammatory, and antimicrobial properties. The compound "2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone" belongs to this class and is of interest for its potential biological activities and chemical properties.

Synthesis Analysis

Quinazolinones are synthesized through various methods, including the cyclization of anthranilamides and aldehydes catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate, offering a convenient one-pot synthesis approach for 4(3H)-quinazolinones (Cheng et al., 2013).

Molecular Structure Analysis

The molecular structure of quinazolinones, including the target compound, is characterized by single-crystal X-ray diffraction analysis. This analysis reveals insights into the molecular packing, hydrogen bonding, and electrostatic interactions that contribute to the compound's properties (Yong, 2005).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including cyclization and phosphorylation under visible light irradiation, showcasing their reactivity and potential for derivatization into more complex structures (Zeng et al., 2022).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility and crystallinity, can be influenced by their molecular structure. Polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties have been observed, demonstrating the material's potential for various applications (Anthony, 2012).

科学的研究の応用

Synthesis and Chemical Properties

Quinazolinones, including structures similar to 2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, are notable for their synthetic flexibility and biological activity. A method for the one-pot synthesis of various 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes has been developed. This process involves cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate, showcasing the compound's synthetic accessibility and the potential for structural diversification (Cheng et al., 2013).

Antimicrobial Applications

The antimicrobial activity of quinazolinone derivatives has been extensively studied, indicating their potential in combating bacterial and fungal infections. For instance, new 3-[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styryl quinazoline-4(3H)-one derivatives were synthesized and exhibited notable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Fusarium oxysporum (Gupta et al., 2008).

Analgesic Activity

Quinazolinone rings are reported to possess a wide range of biological activities, including analgesic effects. The synthesis and in vitro analgesic activity evaluation of specific quinazolinone derivatives, such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, have demonstrated significant analgesic effects, comparable to standard analgesic drugs, highlighting their potential in pain management (Osarodion, 2023).

Corrosion Inhibition

Quinazolinone derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media, suggesting their industrial application in protecting metals against corrosion. The inhibition efficiency of these compounds increases with concentration, demonstrating their role in extending the lifespan of metal structures and components (Errahmany et al., 2020).

Biofilm Inhibition

The ability of quinazolinone derivatives to inhibit biofilm formation, especially against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), presents a promising avenue for addressing the challenge of bacterial resistance. Certain analogues have shown to efficiently prevent biofilm formation, indicating potential uses in the development of anti-biofilm agents (Rasapalli et al., 2020).

特性

IUPAC Name |

2-(4-methylsulfanylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-25-17-13-11-15(12-14-17)20-22-19-10-6-5-9-18(19)21(24)23(20)16-7-3-2-4-8-16/h2-14,20,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWJLBOXZYWGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007444.png)

![6-[(5-bromo-2-furyl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4007451.png)

![N~1~-(4-ethoxyphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4007456.png)

![6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4007477.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007505.png)

![5-oxo-1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B4007509.png)

![N-[2-(2-ethylphenoxy)ethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4007524.png)

![N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4007532.png)

![4-[(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]benzoic acid](/img/structure/B4007540.png)

![4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007545.png)

![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007559.png)

![3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate](/img/structure/B4007563.png)